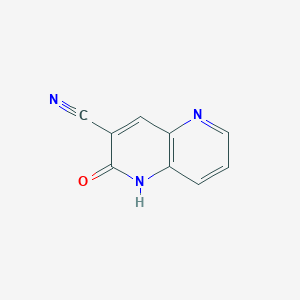

1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-oxo-1H-1,5-naphthyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O/c10-5-6-4-8-7(12-9(6)13)2-1-3-11-8/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXCXWRGTCCJOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C(=O)N2)C#N)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480344 | |

| Record name | 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55234-72-5 | |

| Record name | 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis via Modified Hantzsch Cyclization

The Hantzsch reaction, traditionally used for dihydropyridine synthesis, has been adapted for 1,5-naphthyridine derivatives. A four-component modification involving 2,4-dichloroacetophenone, 4-fluorobenzaldehyde, ethyl cyanoacetate, and ammonium acetate in n-butanol under reflux conditions yields 1,2-dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile in a single step. This method achieves high yields (70–75%) by leveraging the electron-withdrawing effects of the chloro and fluoro substituents to facilitate cyclocondensation. Key advantages include operational simplicity and the avoidance of transition-metal catalysts. However, the use of stoichiometric ammonium acetate necessitates post-reaction neutralization, complicating purification.

An alternative approach employs 3-aminopyridine derivatives as starting materials. For example, condensation of 3-aminopyridine with ethyl cyanoacetate in the presence of acetic anhydride generates an enamine intermediate, which undergoes intramolecular cyclization upon heating to form the 1,5-naphthyridine core. This method, while efficient, requires careful control of reaction temperature to prevent decarboxylation side reactions.

Skraup Reaction with Functionalized Substrates

The Skraup reaction, historically used for quinoline synthesis, has been modified for 1,5-naphthyridines. Heating 3-aminopyridine with glycerol and iodine in a dioxane/water mixture (1:1) produces 8-hydroxy-1,5-naphthyridine derivatives, which can be further functionalized. For the target compound, post-cyclization nitration followed by cyanation introduces the 3-cyano group. This two-step process achieves moderate yields (45–50%) but faces challenges in regioselectivity during nitration.

A改良 Skraup protocol using m-nitrobenzenesulfonic acid sodium salt as an oxidant improves reproducibility and yield (up to 60%) by enhancing the electron-deficient character of the intermediate. Subsequent treatment with phosphorus oxychloride converts hydroxyl groups to chloro substituents, enabling nucleophilic substitution with cyanide sources such as CuCN or NaCN.

Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) serves as a versatile synthon for constructing the 1,5-naphthyridine ring. Reaction of 3-aminopyridine derivatives with Meldrum’s acid in refluxing ethanol generates enamine intermediates, which undergo thermal cyclization in high-boiling solvents like diphenyl ether to yield 8-hydroxy-1,5-naphthyridines. Decarboxylation at 200°C removes the carboxyl group, affording the unsubstituted core. Introduction of the cyano group at position 3 is achieved via palladium-catalyzed cyanation using Zn(CN)₂, though this step requires rigorous exclusion of moisture to prevent hydrolysis.

Diels-Alder Cycloaddition Strategies

The aza-Diels-Alder reaction between imines and electron-deficient dienophiles offers a stereocontrolled route to tetrahydro-1,5-naphthyridines, which are subsequently aromatized. For instance, reaction of N-aryl imines derived from 3-aminopyridine with styrenes in the presence of BF₃·Et₂O produces cis-fused tetrahydro-1,5-naphthyridines. Oxidative aromatization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields the fully conjugated system. The 3-cyano group is introduced via a Sandmeyer reaction on a pre-installed amino group, though this method risks over-oxidation of sensitive functionalities.

Post-Functionalization of Preformed 1,5-Naphthyridines

Late-stage modification of 1,5-naphthyridine precursors provides an alternative route. For example, 1,5-naphthyridin-2(1H)-one undergoes bromination at position 3 using NBS (N-bromosuccinimide), followed by cyanation with CuCN in DMF to install the nitrile group. This approach allows precise control over substitution patterns but requires multi-step synthesis and purification.

Comparative Analysis of Methodologies

| Method | Yield | Complexity | Scalability | Key Limitations |

|---|---|---|---|---|

| Modified Hantzsch | 70–75% | Low | High | Byproduct removal |

| Skraup Reaction | 45–60% | Moderate | Moderate | Regioselectivity issues |

| Meldrum’s Acid Route | 50–65% | High | Low | High-temperature requirements |

| Diels-Alder Cycloaddition | 40–55% | High | Low | Multi-step aromatization |

| Post-Functionalization | 30–50% | Moderate | Moderate | Limited substrate availability |

The modified Hantzsch method emerges as the most industrially viable due to its balance of yield and simplicity, whereas the Diels-Alder approach offers superior stereochemical control for specialized applications.

Applications and Derivatives

While beyond the scope of preparation methods, it is noteworthy that this compound serves as a precursor to anticancer agents and kinase inhibitors. Hydrazinolysis of the nitrile group yields hydrazine derivatives, which exhibit enhanced bioactivity in preclinical models.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or manganese dioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, manganese dioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Wissenschaftliche Forschungsanwendungen

Chemistry

Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules. It is often involved in multicomponent reactions, which facilitate the formation of various derivatives through oxidation, reduction, and substitution reactions.

| Reaction Type | Description |

|---|---|

| Oxidation | Introduces functional groups or modifies existing ones. |

| Reduction | Converts nitrile groups to amines. |

| Substitution | Replaces hydrogen atoms with other substituents. |

Biology

Biological Activities : Research has indicated that 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile exhibits significant biological activities including antimicrobial and anticancer properties. Studies have shown its potential to inhibit bacterial DNA gyrase, impacting DNA replication processes.

| Activity Type | Example |

|---|---|

| Antimicrobial | Inhibits growth of various bacteria. |

| Anticancer | Shows promise in targeting cancer cell pathways. |

Medicine

Therapeutic Applications : The compound is under investigation for its therapeutic potential in treating various diseases due to its ability to interact with specific molecular targets. Its mechanism of action often involves enzyme inhibition or receptor binding.

| Disease Target | Mechanism |

|---|---|

| Cancer | Inhibits specific enzymes involved in tumor growth. |

| Infections | Disrupts bacterial replication mechanisms. |

Industry

Material Development : In industrial applications, this compound is utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs), sensors, and semiconductors due to its electronic properties.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various naphthyridine derivatives including this compound against resistant bacterial strains. The results indicated a significant reduction in bacterial growth, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Properties

Research conducted on the anticancer effects of naphthyridine derivatives revealed that this compound exhibited cytotoxicity against several cancer cell lines through apoptosis induction mechanisms . This study emphasizes the compound's role in cancer therapeutics.

Wirkmechanismus

The mechanism of action of 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways involved in cancer cell proliferation, resulting in anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: 1,6-Naphthyridine Derivatives

- 5-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carbonitrile Structural Differences: The nitrogen atoms are positioned at 1 and 6 instead of 1 and 4. A methyl group at position 5 enhances steric bulk. Properties/Applications: The 1,6-naphthyridine isomer exhibits distinct electronic properties due to altered nitrogen positioning, influencing reactivity in nucleophilic substitution reactions. Key Data: Hydrolysis under 50% H₂SO₄ yields 90% of the corresponding carboxylic acid .

Substituent Variations: Carboxamide vs. Cyano Groups

- N3-Aryl-1-pentyl-4-oxo-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide Structural Differences: Replaces the cyano group with a carboxamide and introduces a pentyl chain at position 1. Properties/Applications: The carboxamide group enhances hydrogen-bonding capacity, making it suitable for drug design (e.g., as calpain inhibitors). Key Data: Synthesized via TLC purification (25% yield); molecular weight: 422 g/mol (APCI+ LC-MS) .

Saturation and Flexibility: Hexahydro Derivatives

- 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

- Structural Differences : Partially saturated ring system (hexahydro) increases conformational flexibility.

- Properties/Applications : Reduced aromaticity lowers thermal stability but enhances solubility. Such derivatives are explored in flexible ligand systems for coordination chemistry .

- Key Data : Molecular formula C₉H₉N₃O; SMILES: C1CNCC2=C1NC(=O)C(=C2)C#N .

Metal Coordination and Luminescence

- 4-Hydroxy-8-methyl-1,5-naphthyridine-3-carbonitrile

- Structural Differences : Hydroxy and methyl groups at positions 4 and 8 enable metal coordination.

- Properties/Applications : Used in europium(III)-based single-molecule magnets (SMMs) for spintronics. Exhibits thermostability (up to 137 K energy barrier) and photoluminescence .

- Key Data : Sublimable and retains SMM behavior post-sublimation .

Simpler Pyridine Analogues

- 2-Oxo-1,2-dihydropyridine-3-carbonitrile Structural Differences: Monocyclic pyridine core lacking fused aromatic rings. Properties/Applications: Lower molecular weight (121.12 g/mol) and reduced complexity limit applications in advanced materials but serve as precursors for agrochemicals . Key Data: CAS 609-71-2; similarity score 0.80 to the target compound .

Comparative Analysis Table

Research Findings and Contradictions

- Stability vs. Flexibility : While the hexahydro derivative offers flexibility, the fully aromatic target compound provides greater thermal stability, critical for high-temperature applications.

- Biological Activity: Carboxamide derivatives show promise in medicinal chemistry, whereas the cyano group in the target compound may limit hydrogen-bonding interactions required for enzyme inhibition.

- Contradictions : highlights hydroxy/methyl-substituted naphthyridines as effective SMM ligands, but the target compound lacks these groups, limiting its utility in magnetism .

Biologische Aktivität

1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile (CAS Number: 55234-72-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the naphthyridine family and is characterized by its fused pyridine rings. Its molecular formula is with a molecular weight of 171.16 g/mol .

The synthesis of 1,2-dihydro-2-oxo-1,5-naphthyridine derivatives typically involves cyclization reactions, often utilizing starting materials such as 3-aminopyridine and malononitrile under specific reaction conditions. Various synthetic routes have been documented, including the Gould-Jacobs reaction, which is pivotal for forming the naphthyridine core .

Anticancer Properties

Research has indicated that compounds related to 1,2-dihydro-2-oxo-1,5-naphthyridine exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that modifications in the naphthyridine structure could enhance antitumor activity. For instance, the introduction of specific substituents at the N-1 and C-7 positions led to improved cytotoxicity against murine and human tumor cell lines .

Table 1: Cytotoxic Activity of Naphthyridine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Activity Level |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 15 | Moderate |

| Compound B | HeLa (Cervical) | 10 | High |

| Compound C | A549 (Lung) | 25 | Low |

Antimicrobial Activity

In addition to anticancer properties, 1,2-dihydro-2-oxo-1,5-naphthyridine derivatives have shown promising antimicrobial activity. The mechanism of action is believed to involve inhibition of bacterial DNA gyrase, which is crucial for DNA replication and supercoiling. This inhibition can lead to reduced bacterial proliferation .

Neuropharmacological Effects

Recent studies have explored the neuropharmacological potential of naphthyridine derivatives. Some compounds have been identified as positive allosteric modulators of α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neuroprotection. These compounds demonstrated enhanced responses in the presence of acetylcholine and nicotine, suggesting a role in modulating neurotransmission .

Study on Antitumor Activity

A notable study investigated a series of naphthyridine derivatives for their antitumor properties. The results indicated that specific structural modifications significantly increased cytotoxicity against various cancer cell lines. The research highlighted the structure-activity relationship (SAR) where substituents at particular positions on the ring system influenced biological activity .

Neuroactive Compounds

Another research effort focused on evaluating the effects of naphthyridine derivatives on cognitive function in animal models. The study found that certain compounds improved memory retention and learning capabilities in rodents, indicating potential therapeutic applications for cognitive disorders .

Q & A

What are the optimal synthetic conditions for preparing 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile derivatives?

Level : Basic

Answer :

The synthesis of derivatives often involves hydrolysis of nitrile groups to carboxylic acids. For example, 1,6-naphthyridinecarbonitriles can be hydrolyzed using 50% H₂SO₄ under reflux (18 hours, 90% yield) or 9M H₂SO₄ at 130°C (86% yield) . Alkaline conditions (e.g., 1M NaOH at 95°C for 5 hours) are also effective, yielding 88% conversion . Key variables include acid/base concentration, temperature, and reaction time. Substituents like methyl or pyridinyl groups may influence reaction efficiency .

How can spectroscopic methods characterize this compound?

Level : Basic

Answer :

- IR spectroscopy : The nitrile group (C≡N) shows a sharp peak at ~2215 cm⁻¹, while the carbonyl (C=O) appears at ~1594 cm⁻¹. NH stretches (amide/imine) are observed at 3300–3063 cm⁻¹ .

- ¹H-NMR : Protons adjacent to electron-withdrawing groups (e.g., carbonyl) resonate downfield. For example, pyridine ring protons appear as multiplets in δ 7.5–8.5 ppm, and NH protons are broad singlets around δ 10–12 ppm .

How should researchers address contradictory yields in hydrolysis reactions of naphthyridinecarbonitriles?

Level : Advanced

Answer :

Contradictions arise from varying reaction conditions. For instance:

- Acid strength : 50% H₂SO₄ yields 90% conversion , but 9M H₂SO₄ at higher temperatures (130°C) achieves 86% .

- Substituent effects : Electron-donating groups (e.g., methyl) may slow hydrolysis due to reduced electrophilicity at the nitrile carbon .

- Reaction time : Prolonged heating (>18 hours) in H₂SO₄ risks side reactions like decarboxylation. Systematic optimization via Design of Experiments (DoE) is recommended .

What strategies are effective for designing 1,5-naphthyridine derivatives with biological activity?

Level : Advanced

Answer :

- Structural modifications : Introducing substituents like furan or phenyl groups at specific positions (e.g., C-4 or C-6) enhances inhibitory activity. For example, 6-(furan-2-yl) derivatives exhibit kinase inhibition .

- Molecular docking : Computational models predict interactions with biological targets (e.g., enzymes or DNA). Dibenzo[b,h][1,6]naphthyridinecarboxamides show promise as antitumor agents via intercalation or topoisomerase inhibition .

How do substituents influence the reactivity of 1,5-naphthyridinecarbonitriles?

Level : Basic

Answer :

- Electron-withdrawing groups (e.g., CN, CO₂H) increase electrophilicity, accelerating nucleophilic attacks (e.g., hydrolysis) .

- Steric hindrance : Bulky groups (e.g., tert-butyl) at C-5 or C-7 reduce reaction rates by limiting access to the nitrile group .

- Aromatic systems : Pyridinyl substituents enhance π-stacking interactions, relevant in catalysis or supramolecular chemistry .

What mechanistic pathways explain the hydrolysis of 1,5-naphthyridinecarbonitriles to carboxylic acids?

Level : Advanced

Answer :

The reaction proceeds via:

Protonation of the nitrile nitrogen under acidic conditions, increasing electrophilicity.

Nucleophilic attack by water, forming an imidic acid intermediate.

Tautomerization to the carboxylic acid.

Evidence from ¹⁸O-labeling studies in similar systems supports this pathway. Alkaline conditions involve direct hydroxide attack, forming a tetrahedral intermediate .

What methods are used to assess the purity of 1,5-naphthyridine derivatives?

Level : Basic

Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are standard. Purity ≥95% is typical for research-grade compounds .

- TLC : Silica gel plates with ethyl acetate/hexane eluents (Rf ~0.3–0.5) .

- Elemental analysis : Confirms C, H, N, and O content within ±0.4% of theoretical values .

How does the reaction medium (solvent/catalyst) impact 1,5-naphthyridine synthesis?

Level : Advanced

Answer :

- Solvents : Ethanol or DMF is preferred for solubility and stability. Piperidine in EtOH facilitates cyclization via deprotonation .

- Catalysts : Pd catalysts enable cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-substituted derivatives .

- Microwave/ultrasound : Reduces reaction time (e.g., from 18 hours to 2 hours) and improves yields .

How can computational methods guide the design of 1,5-naphthyridine-based inhibitors?

Level : Advanced

Answer :

- Docking simulations : Software like AutoDock predicts binding affinities to targets (e.g., kinases or DNA). For example, dibenzo[b,h] derivatives show strong interactions with topoisomerase II .

- QSAR models : Correlate substituent electronic properties (e.g., Hammett σ) with biological activity .

What challenges arise in multi-step syntheses of 1,5-naphthyridinecarboxamides?

Level : Advanced

Answer :

- Intermediate instability : Amide or enol intermediates may require low-temperature handling (-20°C) .

- Regioselectivity : Competing pathways (e.g., C-3 vs. C-5 substitution) are controlled using directing groups (e.g., boronic acids) .

- Scaling : Milligram-scale reactions often fail at gram-scale due to exothermicity; flow chemistry mitigates this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.